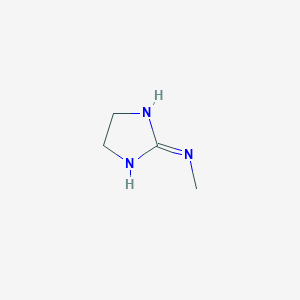
N-methyl-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound with the molecular formula C4H9N3
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of ethylenediamine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imidazoline ring, followed by methylation to yield the final product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form N-methylimidazol-2-one .
Reduction: Reduction reactions can lead to the formation of N-methylimidazolidine .
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
N-methylimidazol-2-one: (from oxidation)
N-methylimidazolidine: (from reduction)
Various substituted imidazolines (from substitution reactions)
科学的研究の応用
Chemistry: N-Methyl-4,5-dihydro-1H-imidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.
類似化合物との比較
Imidazole: A closely related compound with similar biological and chemical properties.
N-methylimidazolidine: A reduced form of the compound, differing in its chemical reactivity.
N-methylimidazol-2-one: An oxidized derivative, with different chemical and biological properties.
Uniqueness: N-Methyl-4,5-dihydro-1H-imidazol-2-amine is unique in its balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Would you like more information on any specific aspect of this compound?
生物活性
N-methyl-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of this compound
This compound can be synthesized through various methods. One notable approach involves a multi-step synthesis that yields derivatives with enhanced antimicrobial properties. For instance, the synthesis of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazole-2-yl)-[1,1′-biphenyl]-2-carboxamides has been reported, demonstrating the versatility of imidazole derivatives in medicinal applications .
Antimicrobial Activity
This compound exhibits antimicrobial activity against various pathogens. Research has shown that related compounds can inhibit bacterial replication and demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives of imidazole have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in vitro .
The mechanism through which this compound exerts its effects may involve interference with DNA synthesis. Compounds similar to this imidazole derivative can generate toxic radicals that lead to DNA strand breaks, ultimately causing cell death . This property is particularly relevant in the context of antibiotic resistance observed in certain bacterial strains.
Cardiovascular Effects
Studies have indicated that certain derivatives of 4,5-dihydroimidazole can act as inhibitors of human platelet aggregation induced by adrenaline or ADP. This suggests a potential role in managing cardiovascular conditions by reducing arterial blood pressure in animal models .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives demonstrated that these compounds effectively reduced bacterial growth in vitro. The structure was confirmed through spectroscopic methods (IR and NMR), and the compounds showed significant activity against E. coli and S. aureus.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | E. coli | 32 µg/mL |
| 3b | S. aureus | 16 µg/mL |
Case Study 2: Cardiovascular Effects
In another investigation involving normotensive rats, specific derivatives were administered intravenously to assess their impact on blood pressure. The results indicated a significant reduction in arterial pressure:
| Compound | Dosage (mg/kg) | Blood Pressure Reduction (%) |
|---|---|---|
| 3c | 5 | 15% |
| 3d | 10 | 25% |
特性
IUPAC Name |
N-methylimidazolidin-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFIHIRGOXGJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














